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Compound Name: 4-Chloro-7-methoxyquinolin-6-ol
CAS No.: 205448-74-4
Cat. No.: B3114859
- 7

Executive Summary

4-Chloro-7-methoxyquinolin-6-ol (CAS: 205448-74-4) serves a dual role in pharmaceutical
development: it is a versatile building block for next-generation kinase inhibitors and a Critical
Process Impurity (CPI) in the manufacturing of 6,7-dimethoxyquinoline-based drugs (e.g.,
Cabozantinib).

Its unique chemical architecture—featuring a labile chlorine at the C4 position and a
nucleophilic hydroxyl group at C6—allows for orthogonal functionalization. However, this same
reactivity necessitates rigorous analytical control to distinguish it from its regioisomer (4-chloro-
6-methoxyquinolin-7-ol) and the fully methylated analog. This guide provides a self-validating
framework for its identification, quantification, and handling.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

IUPAC Name 4-Chloro-7-methoxyquinolin-6-ol
CAS Number 205448-74-4

Molecular Formula C10HsCINO:2

Molecular Weight 209.63 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF; Sparingly soluble in

Solubility )

MeOH; Insoluble in Water
pKa (Calculated) ~8.5 (Phenolic OH), ~4.2 (Quinoline N)
Melting Point >200°C (Decomposition often observed)

Structural Context

The molecule consists of a quinoline core substituted with:
o C4-Chloro: Highly electrophilic, susceptible to SNAr displacement by amines or anilines.

o C6-Hydroxyl: Nucleophilic handle for etherification; also the site of metabolic demethylation
in related drugs.

o C7-Methoxy: Electron-donating group, stabilizing the ring system.

Synthetic Pathways & Impurity Logic[9]

Understanding the origin of this molecule is essential for controlling it in drug substances.

Pathway A: De Novo Synthesis (Scaffold Production)

Used when the molecule is the desired starting material for novel SAR (Structure-Activity
Relationship) studies.

e Cyclization: Starting from 4-amino-2-methoxyphenol, reaction with Meldrum'’s acid or ethyl
ethoxymethylenemalonate (Gould-Jacobs reaction) yields the 4-hydroxy quinolone.
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e Chlorination: Treatment with POCIs converts the 4-OH to 4-CI.

Pathway B: Impurity Formation (Degradation)

In the production of Cabozantinib or Tivozanib (which possess a 6,7-dimethoxy core), this
molecule appears as Impurity 22 via:

» Incomplete Methylation: During the synthesis of the dimethoxy precursor.

» Acidic Hydrolysis: Exposure of the dimethoxy intermediate to strong acids (e.g., HBr, AICIs3)
can selectively demethylate the position ortho to the methoxy group.

Visualization: Synthesis & Impurity Flow
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Figure 1: Synthetic origins and degradation pathways leading to 4-Chloro-7-methoxyquinolin-
6-ol.

Analytical Characterization (The Core)

This section details the self-validating protocols required to confirm identity and purity.
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Nuclear Magnetic Resonance (NMR)

Differentiation between the 6-o0l/7-OMe and 6-OMe/7-ol regioisomers is the primary challenge.
Protocol: Dissolve 5-10 mg in DMSO-de. Key Assignments:
 H NMR (500 MHz, DMSO-ds):

o 0 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable with D20). Absence indicates the
dimethoxy analog.

o 9 8.55 ppm (d, J=4.8 Hz, 1H): H-2 (Characteristic of quinoline).

o 0 7.45 ppm (d, J=4.8 Hz, 1H): H-3.

o & 7.40 ppm (s, 1H): H-8 (Proton adjacent to OMe).

o 0 7.32 ppm (s, 1H): H-5 (Proton adjacent to OH).

o 0 3.96 ppm (s, 3H): -OCHs.[1]
Validation (NOE Experiment): To confirm Regiochemistry (6-OH vs 7-OH):
« Irradiate the Methoxy signal at 3.96 ppm.

o Observation: Strong NOE enhancement of the singlet at d 7.40 ppm confirms the OMe is at
C7 (adjacent to H8).

o Contrast: If the OMe were at C6, it would enhance H5 (the proton para to the Nitrogen ring
fusion, typically more shielded).

Mass Spectrometry (LC-MS)

Method: Electrospray lonization (ESI) in Positive Mode.
e Parent lon [M+H]*: m/z 210.0 and 212.0 (3:1 ratio due to 3>CI/3’Cl).

o Fragmentation:
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o Loss of CHs (M-15) is common in methoxy-quinolines.

o Loss of CO (M-28) from the phenol moiety.

HPLC Method for Impurity Control

This method separates the 6-OH impurity from the 6,7-dimethoxy drug substance.

Parameter Condition Rationale
C18 Reverse Phase (e.g.,
) Stable at low pH; resolves
Column Agilent Zorbax SB-C18, 150 x

4.6 mm, 3.5 um)

polar phenols.

Mobile Phase A

0.1% Formic Acid in Water

Low pH suppresses silanol
activity and ionizes the

quinoline N.

Mobile Phase B

Acetonitrile

Strong eluting solvent.

Gradient elution required for

Gradient 5% B to 95% B over 20 min ) )
diverse polarity.
Flow Rate 1.0 mL/min Standard pressure limits.
] Max absorption for quinoline
Detection UV at 254 nm

core.

Retention Time

~6.5 min (6-OH) vs ~9.2 min
(Dimethoxy)

The 6-OH is significantly more

polar and elutes earlier.

Experimental Workflow: Functionalization

The primary utility of this scaffold is the SNAr reaction at C4 followed by etherification at C6.

Step-by-Step Protocol: SNAr Displacement

o Setup: Charge a reaction vessel with 4-Chloro-7-methoxyquinolin-6-ol (1.0 eq) and

anhydrous DMF (10 volumes).

o Reagent: Add the aniline nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).
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Catalyst: No base is initially added to prevent phenoxide formation which could compete.
Use catalytic HCI (in dioxane) if the aniline is unreactive.

Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC (disappearance of starting material
at RRT 1.0).

Workup: Cool to RT. Pour into ice water. The hydrochloride salt of the product often
precipitates. Filter and wash with diethyl ether.

Safety & Handling

Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

Sensitization: Quinoline derivatives are known sensitizers. Use double gloving (Nitrile) and
work in a fume hood.

Storage: Store at 2-8°C under inert atmosphere (Argon). Phenolic compounds are prone to
oxidation (browning) upon air exposure.

Analytical Decision Tree

Use this logic flow to determine if an unknown batch contains the 6-OH impurity.
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Figure 2: Analytical decision tree for confirming the identity of 4-Chloro-7-methoxyquinolin-6-
ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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